2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and a phenoxy group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrazole acts as a nucleophile, attacking an electrophilic center on the pyrazine ring. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrazole or pyrazine rings .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound features a pyridine ring instead of a pyrazine ring and has similar chemical properties and applications.
2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound includes a thiazole ring fused to a pyridine ring and exhibits unique biological activities.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical reactivity and biological activity. The phenoxy group further enhances its versatility, allowing for additional functionalization and interaction with various molecular targets .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-phenoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKYBPLGRRYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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